3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Overview
Description
3-Amino-3-(2-chlorophenyl)-propan-1-ol hydrochloride is a chemical compound with the linear formula ClC6H4CH(NH2)CH2CO2H . It has a molecular weight of 199.63 .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(2-chlorophenyl)-propan-1-ol hydrochloride can be represented by the SMILES string NC(CC(O)=O)c1ccccc1Cl . This indicates that the molecule contains an amino group (NH2), a carboxylic acid group (CO2H), and a chlorophenyl group (ClC6H4).Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.63 and a melting point of 228 °C . It is a solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Synthesis for Antimicrobial Agents : The compound has been utilized in the synthesis of substituted phenyl azetidines, showing potential as antimicrobial agents. This synthesis involves a series of reactions starting with related compounds and eventually yielding azetidines with antimicrobial activity (Doraswamy & Ramana, 2013).
Applications in Organic Synthesis
- Enantioselective Alkynylation of Chloral : The compound has been used in creating chiral amino alcohol-based ligands for asymmetric alkynylation of chloral. This process is significant in synthesizing chiral trichloromethyl propargyl alcohols, which are important intermediates in pharmaceuticals (Jiang & Si, 2004).
- Antimalarial Activity : Derivatives of the compound have been synthesized and tested for antimalarial activity. This includes a series of compounds showing high activity against various Plasmodium strains, encouraging their potential use in clinical trials (Werbel et al., 1986).
Spectroscopic and Structural Analysis
- Spectroscopic Characterization : Spectroscopic methods like IR, FAB-MS, NMR have been used to characterize derivatives of this compound, highlighting its structural and chemical properties. Such characterization is vital for understanding the compound's potential applications (Liu et al., 1993).
Pharmacological Studies
- Synthesis for Antitumor Activity : Derivatives of the compound have been synthesized and tested for their antitumor activity. This exploration into its antitumor properties expands its potential in medicinal chemistry (Isakhanyan et al., 2016).
Enzymatic and Biocatalytic Applications
- Enzymatic Resolution in Asymmetric Synthesis : The compound has been used in enzymatic studies for the resolution of chiral 1,3-amino alcohols. This process is crucial for producing intermediates like (S)-dapoxetine in high enantiomeric excess, showcasing the compound's role in biocatalysis (Torre et al., 2006).
Synthesis of Cyclic Polyamines
- Polyamine Synthesis for Drug and Gene Delivery : The compound has been used to synthesize cyclic polyamines, which are important in drug and gene delivery. This method involves forming amino aldehydes from amino alcohols, showing versatility in chemical synthesis (Cassimjee et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJSSPZXOXGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673813 | |
Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride | |
CAS RN |
1159826-18-2 | |
Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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